4-Ethoxy-4-oxobutanoic acid

Descripción general

Descripción

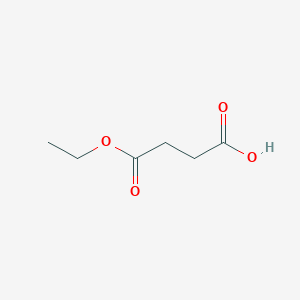

4-Ethoxy-4-oxobutanoic acid is an organic compound belonging to the class of fatty acid estersThis compound has the molecular formula C6H10O4 and a molecular weight of 146.141 g/mol . It is characterized by the presence of an ethoxy group and a keto group attached to a butanoic acid backbone. This compound is a metabolite found in human saliva .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethoxy-4-oxobutanoic acid can be synthesized through the esterification of succinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating succinic acid with ethanol and a small amount of sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:

Succinic acid+Ethanol→4-Ethoxy-4-oxobutanoic acid+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where succinic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is then distilled to separate the desired ester from the by-products .

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethoxy-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of succinic acid derivatives.

Reduction: Formation of 4-hydroxy-4-ethoxybutanoic acid.

Substitution: Formation of various substituted butanoic acid derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Ethoxy-4-oxobutanoic acid serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. This compound can lead to the formation of succinic acid derivatives and other substituted butanoic acids, expanding the library of available chemical entities for research and development.

Biological Studies

Research has indicated that this compound is present as a metabolite in human saliva, suggesting potential biological activities. Its role in metabolic pathways could be significant for understanding human biochemistry and the development of new therapeutic agents .

Medical Applications

The compound is being investigated for its potential therapeutic properties. It acts as a precursor for drug synthesis, which can lead to the development of novel pharmaceuticals targeting various health conditions.

Food Industry

In winemaking, this compound has been identified as a significant flavor compound. Studies have shown that it contributes to the sensory profile of wines, particularly those fermented with specific yeast strains like Kluyveromyces marxianus. The compound's concentration varies significantly between different fermentation environments, impacting the overall quality and flavor characteristics of the wine .

Case Studies

Analytical Methods

Several analytical techniques have been employed to identify and quantify this compound:

- Nuclear Magnetic Resonance (NMR) : Used for structural elucidation.

- Mass Spectrometry (MS) : Helps in determining molecular weight and structure.

- Gas Chromatography coupled with Flame Ionization Detection (GC-FID) : A reliable method for analyzing volatile compounds in complex mixtures such as wine .

Mecanismo De Acción

The mechanism of action of 4-ethoxy-4-oxobutanoic acid involves its interaction with biological molecules. As a fatty acid ester, it can participate in metabolic pathways involving ester hydrolysis and oxidation-reduction reactions. The molecular targets and pathways involved include enzymes that catalyze ester hydrolysis and oxidation .

Comparación Con Compuestos Similares

Ethyl 4-oxobutanoate: Similar structure but lacks the ethoxy group.

Succinic acid: The parent compound without the esterification.

4-Hydroxy-4-ethoxybutanoic acid: A reduced form of 4-ethoxy-4-oxobutanoic acid.

Uniqueness: this compound is unique due to its specific combination of an ethoxy group and a keto group on a butanoic acid backbone. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs .

Actividad Biológica

4-Ethoxy-4-oxobutanoic acid (CAS Number: 1070-34-4) is an organic compound classified as a fatty acid ester. Its unique structural characteristics, including an ethoxy group and a keto group, render it distinct in terms of chemical reactivity and biological activity compared to its analogs. This article explores its biological activities, potential applications in medicine and industry, and relevant research findings.

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.141 g/mol

- IUPAC Name : this compound

- Chemical Structure :

Metabolic Role

This compound has been identified as a metabolite in human saliva, suggesting a role in human metabolism and potential implications for oral health. Its presence in biological fluids indicates that it may participate in various metabolic pathways, particularly those related to fatty acid metabolism.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, grape juice containing this compound has shown effectiveness in inactivating poliovirus, suggesting that it may contribute to the antiviral activity of certain food products . The mechanisms behind these effects may involve interactions with viral particles or modulation of host immune responses.

Therapeutic Potential

The compound has been explored for its therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure allows for various chemical modifications that can lead to the development of novel pharmaceuticals . For example, derivatives of this compound have been investigated for their potential anti-inflammatory effects and could serve as candidates for further pharmaceutical development.

Case Studies and Experimental Data

- Antimicrobial Activity : A study examining the chemical composition of Acalypha wilkesiana found that while this compound did not exhibit significant antimicrobial activity on its own, its role as part of a complex mixture may enhance the overall bioactivity of plant extracts.

- Grape Juice Studies : Quantitative analyses revealed that grape juice containing this compound can significantly reduce the infectivity of enteric viruses like poliovirus. This suggests that the compound may play a role in food safety and public health .

- Biocatalytic Synthesis : Recent advancements have shown that biocatalysts can be employed to synthesize derivatives of this compound efficiently. This method not only improves yield but also ensures environmentally friendly production processes .

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 4-Oxobutanoate | Lacks ethoxy group | Moderate biological activity |

| Succinic Acid | Parent compound | Established metabolic pathways |

| 4-Hydroxy-4-Ethoxybutanoic Acid | Reduced form | Potentially enhanced activity |

Propiedades

IUPAC Name |

4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLKAJARZKDJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870834 | |

| Record name | Butanedioic acid, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-34-4 | |

| Record name | Monoethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 1-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Ethoxy-4-oxobutanoic acid in the context of the provided research?

A1: this compound, commonly known as ethyl succinate, was identified as a constituent of Acalypha wilkesiana var. golden-yellow (Muell & Arg.) in a study focusing on the plant's chemical composition and potential bioactivity. [] This plant variety is traditionally used for various medicinal purposes. The study aimed to chemically characterize compounds from this plant, potentially uncovering novel bioactive molecules or chemotaxonomic markers. While ethyl succinate itself did not exhibit significant antimicrobial or antifungal activity in this specific study, its presence contributes to the overall chemical profile of the plant and could be relevant in future research exploring synergistic effects or other biological activities.

Q2: Beyond its presence in Acalypha wilkesiana, what other roles does this compound play in scientific research?

A2: Interestingly, this compound is recognized as a significant flavor compound in winemaking. Research has highlighted its presence as a fermentation flavor, particularly in wines produced using specific yeast strains and grape varieties. [] A study investigating indigenous Georgian wine yeasts and their impact on wine quality found that fermentations utilizing Kluyveromyces marxianus UMY207 with the Saperavi grape variety led to a significantly higher production of this compound. [] This finding suggests its potential role in shaping the sensory profile of wines and its contribution to the distinctive characteristics associated with certain yeast-grape combinations.

Q3: Are there analytical methods available to identify and quantify this compound?

A3: Yes, the identification and structural elucidation of this compound within Acalypha wilkesiana var. golden-yellow was achieved through a combination of spectroscopic techniques. [] The researchers utilized ¹H NMR, ¹³C NMR, MS, and IR spectroscopy to confirm the compound's structure. These techniques provide detailed information about the compound's molecular structure and functional groups, allowing for its unambiguous identification. Additionally, in the context of wine analysis, Gas Chromatography coupled with Flame Ionization Detection (GC-FID) serves as a reliable method for both qualitative and quantitative analysis of volatile compounds, including this compound. [] This widely used technique allows for the separation and quantification of individual volatile compounds present in complex mixtures like wine, contributing to a comprehensive understanding of its aroma profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.